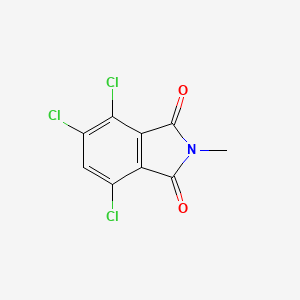
3,4,6-Trichloro-N-methylphthalimide
Overview
Description
3,4,6-Trichloro-N-methylphthalimide is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for diverse applications including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phthalimides, including 3,4,6-Trichloro-N-methylphthalimide, typically involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures . When the amine is not readily accessible, direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides (Gabriel Synthesis) are popular alternative approaches .
Industrial Production Methods: Industrial production methods for this compound often involve the use of inexpensive and readily available reagents under mild conditions. For example, a Lewis acid catalyzed and solvent-free procedure for the preparation of imides from the corresponding anhydrides uses TaCl5-silica gel as a Lewis acid under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trichloro-N-methylphthalimide undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidation : KMnO4, OsO4, CrO3/Py
- Reduction : H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
- Substitution : Alkyl halides, alcohols under Mitsunobu conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or their derivatives, while reduction reactions yield amines or alcohols .
Scientific Research Applications
3,4,6-Trichloro-N-methylphthalimide is widely used in scientific research due to its unique properties. Some of its applications include:
- Organic Synthesis : Used as a building block for the synthesis of various organic compounds.
- Pharmaceuticals : Utilized in the development of new drugs and therapeutic agents.
- Agrochemicals : Employed in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism by which 3,4,6-Trichloro-N-methylphthalimide exerts its effects involves its interaction with molecular targets and pathways. For example, it can undergo photochemical reactions, such as hydrogen abstraction and cyclization, which are useful in the synthesis of heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 3,4,6-Trichloro-N-methylphthalimide include:
Uniqueness: this compound is unique due to its specific substitution pattern on the phthalimide ring, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
4,5,7-trichloro-2-methylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHNFLJRXDXJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503551 | |
| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72524-66-4 | |
| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














